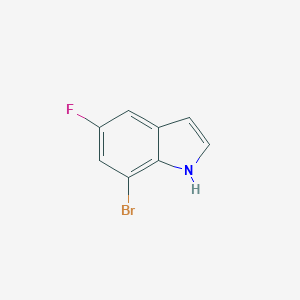
L-乳酸钠
描述
L-乳酸钠是L-乳酸的钠盐,L-乳酸是一种天然存在的有机酸。它常见于人体,参与各种生理过程,如pH调节和能量代谢。 L-乳酸钠广泛应用于食品工业,用作防腐剂和酸度调节剂;在化妆品中用作保湿剂;在医药领域,由于其缓冲和补液特性而被使用 .
科学研究应用
L-乳酸钠在科学研究中具有广泛的应用:
化学: 用作有机合成中的手性构建模块。
生物学: 在细胞呼吸研究中充当代谢底物。
医学: 用于静脉输液中进行补液,以及作为药物制剂中的缓冲剂。
作用机制
L-乳酸钠主要通过其在代谢途径中的作用发挥其作用。它通过乳酸脱氢酶转化为丙酮酸,然后进入柠檬酸循环用于能量产生。 此外,L-乳酸钠还可以充当信号分子,影响各种细胞过程,如pH调节和免疫反应调节 .
类似化合物:
DL-乳酸钠: D-乳酸盐和L-乳酸盐的消旋混合物。
D-乳酸钠: D-乳酸的钠盐。
L-乳酸钙: L-乳酸的钙盐。
比较: L-乳酸钠具有独特的溶解度高和特定的生理作用。与包含两种对映异构体的DL-乳酸钠不同,L-乳酸钠是单一的对映异构体,使其更适合某些生化应用。 与L-乳酸钙相比,L-乳酸钠在水中的溶解度更好,这在各种工业和医疗应用中具有优势 .
生化分析
Biochemical Properties
Sodium L-lactate participates in biochemical reactions, interacting with enzymes, proteins, and other biomolecules. It is produced from pyruvate by the enzyme lactate dehydrogenase during anaerobic glycolysis or in proliferatively active cells . Sodium L-lactate exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production .
Cellular Effects
Sodium L-lactate has diverse effects on various types of cells and cellular processes. It is an important indicator of the cellular metabolic status and can be associated with diverse cellular effects . In the inflammatory microenvironment, lactate metabolism plays pivotal roles in acute and chronic inflammatory responses . Lactate also serves as an energetic shuttle and an efficient source of fuel .
Molecular Mechanism
Sodium L-lactate exerts its effects at the molecular level through several mechanisms. It activates the mitochondrial electron transport chain (ETC) without being metabolized . Lactate-induced ETC activation increases pyruvate oxidation and lactate utilization . Mitochondrial ETC can sense the availability of lactate as a nutrient .
Temporal Effects in Laboratory Settings
The effects of Sodium L-lactate change over time in laboratory settings. For instance, lactate sensors have been developed to track subtle lactate fluctuations in vitro and in vivo . These devices have been validated in a small study of human volunteers, where lactate concentrations were raised and lowered through physical exercise and subsequent rest .
Dosage Effects in Animal Models
The effects of Sodium L-lactate vary with different dosages in animal models. For instance, infusion of exogenous hypertonic sodium lactate (HSL) increases cardiac output and stabilizes the haemodynamic profile . More comprehensive studies investigating haemodynamic or cardiovascular effects of HSL have been conducted using different animal models of disease .
Metabolic Pathways
Sodium L-lactate is involved in several metabolic pathways. It exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . Lactate is produced in cytosol from pyruvate .
Transport and Distribution
Sodium L-lactate is transported and distributed within cells and tissues. Lactate can cross the cell membrane by three known pathways: free diffusion of undissociated acid, exchange for another anion, and transport via a stereospecific pH-sensitive transport protein (monocarboxylate transporter) . Lactate is transported into neurons via monocarboxylate transporters .
Subcellular Localization
Current studies suggest that lactate can drive histone lactylation and modulate gene transcription directly
准备方法
合成路线和反应条件: L-乳酸钠通常通过L-乳酸与氢氧化钠的中和反应制备。该反应很简单,涉及在受控条件下将L-乳酸水溶液与氢氧化钠混合,形成L-乳酸钠和水:
C3H6O3+NaOH→C3H5NaO3+H2O
工业生产方法: L-乳酸钠的工业生产通常涉及对玉米或甜菜等碳水化合物来源进行发酵,以生产L-乳酸,然后用氢氧化钠中和。 该过程包括发酵、纯化和中和等步骤,以确保高纯度和高产量 {_svg_2} .
反应类型:
氧化: L-乳酸钠可以被氧化成丙酮酸。
还原: 在某些条件下,它可以被还原回乳酸。
取代: L-乳酸钠可以参与取代反应,其中乳酸根离子被其他阴离子取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 反应通常涉及酸或其他盐,在受控的pH条件下进行。
主要产物:
氧化: 丙酮酸
还原: 乳酸
相似化合物的比较
Sodium DL-Lactate: A racemic mixture of D- and L-lactic acid salts.
Sodium D-Lactate: The sodium salt of D-lactic acid.
Calcium L-Lactate: The calcium salt of L-lactic acid.
Comparison: Sodium L-Lactate is unique in its high solubility and specific physiological roles. Unlike Sodium DL-Lactate, which contains both enantiomers, Sodium L-Lactate is enantiomerically pure, making it more suitable for certain biochemical applications. Compared to Calcium L-Lactate, Sodium L-Lactate has better solubility in water, which is advantageous in various industrial and medical applications .
属性
CAS 编号 |
867-56-1 |
|---|---|
分子式 |
C3H6NaO3 |
分子量 |
113.07 g/mol |
IUPAC 名称 |
sodium;(2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1 |
InChI 键 |
ZZUUMCMLIPRDPI-DKWTVANSSA-N |
SMILES |
CC(C(=O)[O-])O.[Na+] |
手性 SMILES |
C[C@@H](C(=O)O)O.[Na] |
规范 SMILES |
CC(C(=O)O)O.[Na] |
| 867-56-1 | |
物理描述 |
Liquid |
同义词 |
(2S)-2-Hydroxy-propanoic Acid Sodium Salt; (+)-Lactic Acid Sodium Salt; (S)-(+)-Lactic Acid Sodium Salt; (S)-2-Hydroxypropanoic Acid Sodium Salt; (S)-2-Hydroxypropionic Acid Sodium Salt; (S)-Lactic Acid Sodium Salt; Espiritin Sodium Salt; HiPure 90 S |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium L-lactate influence acid-base status during fluid resuscitation?
A1: Sodium L-lactate is a component of lactated Ringer's solution, commonly used for fluid resuscitation. It effectively increases buffering capacity in body fluids, similar to sodium racemic lactate, as both are metabolized at comparable rates []. This helps prevent metabolic acidosis, a condition characterized by increased acidity in the blood.
Q2: Can sodium L-lactate be metabolized by the body, and how does it compare to sodium racemic lactate in this regard?
A2: Yes, sodium racemic lactate is metabolized at nearly the same rate as sodium L-lactate []. Both contribute to increasing the buffering capacity in body fluids, ultimately influencing the acid-base balance.
Q3: Does continuous venovenous hemofiltration with dialysis effectively remove lactate, and how does this impact its reliability as a marker of tissue oxygenation?
A3: Continuous venovenous hemofiltration with dialysis, a renal replacement therapy, has a minimal effect on lactate elimination. The lactate clearance by the hemofilter is significantly lower than the total plasma lactate clearance []. Therefore, blood lactate concentration remains a reliable indicator of tissue oxygenation even in patients undergoing this therapy.
Q4: How does the normal dog heart utilize lactate when arterial lactate levels are elevated, and what does this indicate about lactate as a preferred substrate?
A4: When arterial lactate levels are raised to those observed during moderate to severe exercise, the normal dog heart preferentially utilizes lactate over glucose and free fatty acids (FFA) as an energy source. This preference is evident even when arterial glucose or FFA levels are high, with lactate contributing to up to 87% of the total substrate oxidized [].
Q5: What is the role of lactate in the potential therapeutic benefits of Buyang Huanwu Decoction (BYHWD) for intracerebral hemorrhage (ICH)?
A5: Research suggests that BYHWD, a traditional Chinese medicine, may exert therapeutic effects in ICH models by promoting lactate-induced angiogenesis []. This process involves the formation of new blood vessels, potentially aiding in recovery after ICH.
Q6: How does lactate affect the growth of Streptococcus pneumoniae under aerobic conditions?
A6: Streptococcus pneumoniae possesses both lactate oxidase and pyruvate oxidase. During aerobic growth, lactate, produced from pyruvate by lactate dehydrogenase, is oxidized back to pyruvate by lactate oxidase. This pyruvate is then further converted to acetate by pyruvate oxidase, generating additional ATP []. This highlights the role of lactate as an energy source for S. pneumoniae under aerobic conditions.
Q7: What is the clearance rate of L(+)-lactate from the blood in healthy individuals?
A7: In healthy individuals, the clearance rate of L(+)-lactate from the blood is approximately 17.9 ± 1.1 ml/kg/min []. This indicates the efficiency of the body in removing lactate from circulation, primarily through metabolism.
Q8: How does liver disease affect the kinetics of sodium L-lactate elimination?
A8: Individuals with liver disease exhibit slower clearance of intravenously infused sodium L-lactate compared to healthy individuals [, ]. This suggests that impaired liver function can significantly hinder the body's ability to metabolize lactate, potentially leading to elevated lactate levels.
Q9: Is there a relationship between blood lactate levels and insulin secretion?
A9: Experimental evidence in dogs suggests a correlation between blood lactate levels and insulin secretion. Both exogenous hyperlactatemia (induced by infusing sodium L-lactate) and endogenous hyperlactatemia (induced by exercise or phenformin) lead to increased insulin output []. This highlights the potential role of lactate in regulating insulin secretion.
Q10: Does lactate supplementation via sodium L-lactate infusion in traumatic brain injury (TBI) patients influence cerebral lactate uptake?
A10: Primed constant sodium L-lactate infusion in TBI patients has been shown to shift the brain from net lactate release to net lactate uptake []. This finding suggests that lactate supplementation may serve as a supplemental energy substrate for the injured brain, potentially influencing cerebral metabolism and recovery.
Q11: What is the role of pyruvate kinase M2 (PKM2) in lactate metabolism within astrocytes, and how does its deletion impact neuronal survival after global cerebral ischemia (GCI)?
A11: PKM2 is an enzyme crucial for converting phosphoenolpyruvate to pyruvate in the glycolytic pathway within astrocytes []. Deletion of the PKM2 gene in astrocytes disrupts lactate metabolism, likely impacting the astrocyte-neuron lactate shuttle (ANLS). This disruption exacerbates neuronal death after GCI, highlighting the importance of astrocytic lactate supply for neuronal survival during ischemic events.
Q12: How does sodium L-lactate influence the expression of inducible nitric oxide synthase (iNOS) and heat shock protein 70 kDa (HSP70) in human astrocytes and SH-SY5Y cells?
A12: Sodium L-lactate exposure differently affects iNOS and HSP70 expression in human astrocytes and SH-SY5Y cells []. This suggests cell type-specific responses to lactate, potentially influencing cellular stress responses and signaling pathways within the nervous system.
Q13: Does histidine play a role in preventing cell death in Jurkat cells suspended in Ringer’s lactate solution?
A13: Histidine, an amino acid, demonstrates a protective effect against cell death (specifically apoptosis) in Jurkat cells suspended in Ringer's lactate solution []. This protection is attributed to histidine’s buffering capacity in the physiological pH range, highlighting the importance of pH regulation in cell survival.
Q14: How does the presence of sodium D-gluconate affect the solubility of calcium L-lactate in aqueous solutions?
A14: Adding sodium D-gluconate to a saturated solution of calcium L-lactate leads to a significant increase in calcium D-gluconate solubility []. This increased solubility is attributed to the formation of calcium complexes with D-gluconate. This finding has implications for designing food products with enhanced calcium bioavailability.
Q15: What happens to sodium L-lactate under simulated conditions of alumina refinery (hot sodium hydroxide solution)?
A15: Under simulated alumina refinery conditions, sodium L-lactate decomposes into sodium carbonate and ethanol []. Interestingly, the 13C label from sodium [1-13C]L-lactate gets scrambled among the carbonate and both carbons of the ethanol, suggesting a complex reaction mechanism.
Q16: Does the structure of lactate influence its utilization in the body?
A16: Yes, the stereochemistry of lactate influences its utilization. While both D(-) and L(+) isomers can be metabolized, L(+)-lactate is cleared from the blood faster in healthy individuals []. This difference in clearance rates highlights the stereospecificity of lactate metabolism.
Q17: What is the role of the pentose phosphate pathway (PPP) in regulating Toxoplasma gondii bradyzoite differentiation in skeletal muscle cells?
A17: In skeletal muscle cells, lower PPP activity, as observed in myotubes compared to myoblasts, favors Toxoplasma gondii stage conversion to bradyzoites []. Inhibiting the PPP with specific inhibitors upregulates bradyzoite-specific markers and tissue cyst formation. This finding highlights the intricate interplay between host cell metabolism and parasite differentiation.
Q18: How does the anaerobic bacterium, Propionibacterium acnes, utilize sodium L-lactate for growth?
A18: Propionibacterium acnes, an anaerobic bacterium, utilizes sodium L-lactate as a supplemental nutrient to enhance its growth in a defined medium []. This indicates the bacterium's ability to utilize lactate as a carbon source for energy production and biomass synthesis.
Q19: What insights do mathematical models provide regarding the elimination of L(+)-lactate in humans?
A19: Mathematical models have been employed to study the elimination kinetics of L(+)-lactate following intravenous administration in humans []. These models provide valuable insights into the distribution, metabolism, and excretion of lactate, contributing to a quantitative understanding of lactate pharmacokinetics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
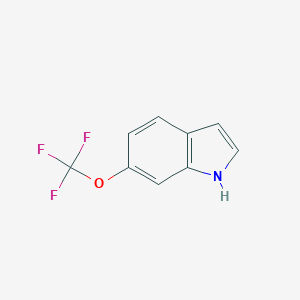

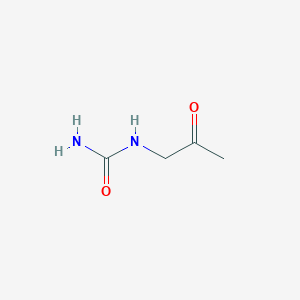
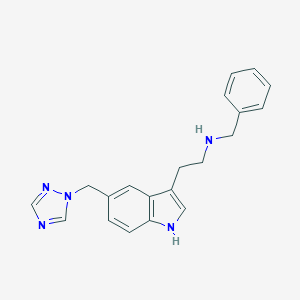
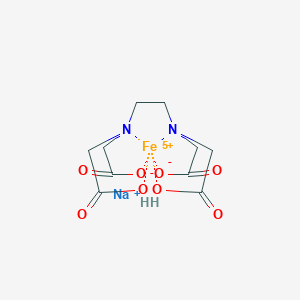
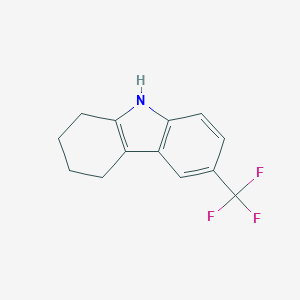

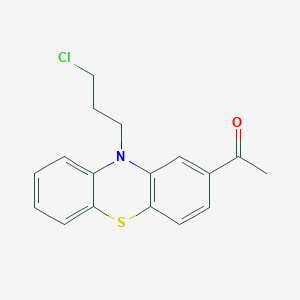
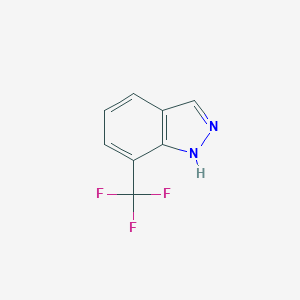
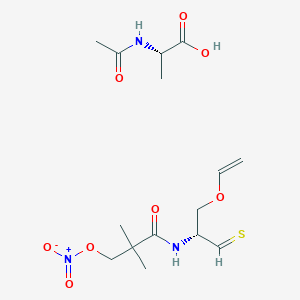

![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)
